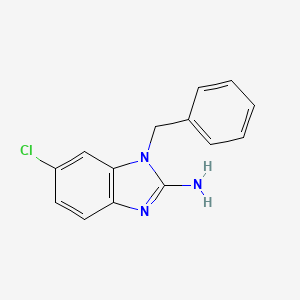

propylamine CAS No. 1567893-38-2](/img/structure/B1381508.png)

[(2S)-2-aminopropyl](ethyl)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A detailed computational study of the dehydrogenation reaction of trans-propylamine (trans-PA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Molecular Structure Analysis

The molecular formula of(2S)-2-aminopropylpropylamine is C8H20N2 . The InChI key is CUAMIZAOSYSZIU-UHFFFAOYSA-N . The canonical SMILES representation is CCCN(CC)CC©N . Chemical Reactions Analysis

Most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process . The mechanisms for pathways A and B comprise two key steps: H2 eliminated from PA leading to the formation of allylamine that undergoes an unimolecular dissociation in the second step of the mechanism .Physical And Chemical Properties Analysis

The molecular weight of(2S)-2-aminopropylpropylamine is 144.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The topological polar surface area is 29.3 Ų .

Scientific Research Applications

Ethylmercury Transport Across the Blood-Brain Barrier

A study by Kern et al. (2019) highlights the transport mechanisms of ethylmercury, a compound related to the ethyl group in ethylpropylamine, across the blood-brain barrier. The study provides evidence that ethylmercury compounds cross the blood-brain barrier via active transport mechanisms, similar to methylmercury compounds. This research underscores the importance of understanding the transport mechanisms of organic compounds across biological barriers, which could be relevant to the study of "(2S)-2-aminopropylpropylamine" (Kern et al., 2019).

Genotoxicity of Ethylating Agents

Shibuya and Morimoto (1993) explored the genotoxic effects of 1-ethyl-1-nitrosourea, demonstrating the impact of ethylating agents on DNA. Their findings reveal how the ethyl group can transfer to nucleophilic sites in cellular constituents, indicating the potential biological interactions of compounds with ethyl groups. This research might provide a foundation for understanding the interactions of "(2S)-2-aminopropylpropylamine" with biological molecules (Shibuya & Morimoto, 1993).

Pharmacokinetics and Toxicology of Psychoactive Substances

Research by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics and toxicology of new psychoactive substances, including 2C-B and 4-fluoroamphetamine, underscores the importance of understanding the metabolic pathways, toxicity, and health risks associated with psychoactive compounds. Although "(2S)-2-aminopropylpropylamine" is not directly mentioned, insights into the pharmacokinetics and toxicology of structurally related compounds could be relevant (Nugteren-van Lonkhuyzen et al., 2015).

Polyethylene Glycol Alternatives

The study by Thi et al. (2020) discusses the importance of finding alternatives to poly(ethylene glycol) (PEG) for drug delivery, highlighting issues with PEG immunogenicity. This research emphasizes the ongoing search for novel compounds that can improve drug efficacy and reduce adverse immune responses, potentially aligning with investigations into the biocompatibility and medical applications of "(2S)-2-aminopropylpropylamine" (Thi et al., 2020).

Safety And Hazards

The safety precautions for handling (2S)-2-aminopropylpropylamine include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .

Future Directions

The compound is of significant importance in chemistry, as it constitutes a central structure block for aliphatic amines . It is widely utilized as a solvent in organic synthesis, and as a finishing agent for drugs, rubber, fiber, paints, pesticides, textile, and resin . Future research could focus on its potential applications in these areas.

properties

IUPAC Name |

(2S)-1-N-ethyl-1-N-propylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAMIZAOSYSZIU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CC)C[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-2-aminopropyl](ethyl)propylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

amine](/img/structure/B1381444.png)

![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)